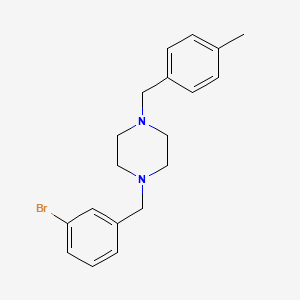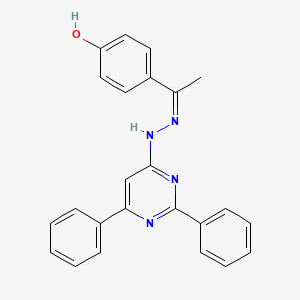![molecular formula C13H10F3NO B6082562 {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol](/img/structure/B6082562.png)
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol, also known as TFMPM, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. TFMPM is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. It is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is not fully understood. However, it is believed to act as a modulator of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), peroxisome proliferator-activated receptor gamma (PPARγ), and G protein-coupled receptors (GPCRs). {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has been shown to inhibit the activity of COX-2, which is an enzyme that plays a crucial role in the inflammatory response. It has also been shown to activate PPARγ, which is a nuclear receptor that regulates various metabolic processes in the body.
Biochemical and Physiological Effects:
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is its versatility in various fields of research. It can be used as a starting material in the synthesis of various bioactive compounds, and it can also be used as a ligand in the synthesis of metal complexes. {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is also relatively easy to synthesize, and it is commercially available. However, one of the limitations of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is its potential toxicity. It is important to handle {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol with caution, and proper safety measures should be taken when working with this compound.
Orientations Futures
There are several future directions for research involving {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol. One area of research is the development of novel bioactive compounds using {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol as a starting material. Another area of research is the synthesis of metal complexes using {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol as a ligand, with potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol and its potential applications in the treatment of various diseases, including cancer and viral infections.
Méthodes De Synthèse
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol can be synthesized using different methods. One of the most commonly used methods is the reaction of 4-(trifluoromethyl)-2-pyridinecarboxaldehyde with benzyl magnesium chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 4-(trifluoromethyl)-2-pyridinecarboxylic acid with benzyl bromide, followed by reduction with lithium aluminum hydride.
Applications De Recherche Scientifique
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has various applications in scientific research. It has been used as a starting material in the synthesis of various bioactive compounds, including anti-inflammatory, anticancer, and antiviral agents. It has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
Propriétés
IUPAC Name |
[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNOQMOTIUMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Trifluoromethyl)pyridin-2-yl)benzyl alcohol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B6082503.png)
![methyl 2-[(2-chlorobenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6082507.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082511.png)
![(1-{5-[(2-chlorobenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6082517.png)
![N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B6082520.png)
![ethyl 4-(4-chlorobenzyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6082521.png)
![N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6082528.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B6082536.png)
![6-hydroxy-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6082538.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6082539.png)
![2-[1-(2-fluorobenzyl)-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6082546.png)
![N-ethyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6082554.png)
